molecular formula C11H18BClN2O2 B13604207 (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole hydrochloride

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole hydrochloride

Cat. No.: B13604207
M. Wt: 256.54 g/mol
InChI Key: MJNAOCRHNVLPFA-IPZCTEOASA-N
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Description

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole hydrochloride typically involves the coupling of a pyrazole derivative with a dioxaborolane compound. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyrazole and the dioxaborolane moieties . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole hydrochloride is unique due to its combination of a pyrazole ring and a dioxaborolane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C11H18BClN2O2

Molecular Weight

256.54 g/mol

IUPAC Name

4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole;hydrochloride

InChI

InChI=1S/C11H17BN2O2.ClH/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-13-14-8-9;/h5-8H,1-4H3,(H,13,14);1H/b6-5+;

InChI Key

MJNAOCRHNVLPFA-IPZCTEOASA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CNN=C2.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CNN=C2.Cl

Origin of Product

United States

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